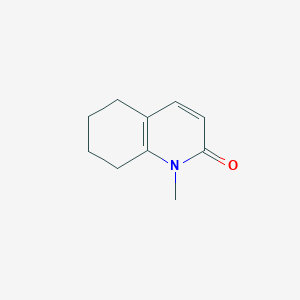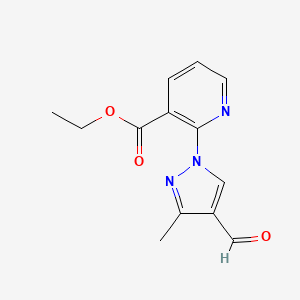
Ethyl 2-(4-formyl-3-methyl-1H-pyrazol-1-yl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-formyl-3-methyl-1H-pyrazol-1-yl)nicotinate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a formyl group and a methyl group, attached to a nicotinate ester. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-formyl-3-methyl-1H-pyrazol-1-yl)nicotinate typically involves the reaction of 4-formyl-3-methyl-1H-pyrazole with ethyl nicotinate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(4-formyl-3-methyl-1H-pyrazol-1-yl)nicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Major Products Formed
Oxidation: Ethyl 2-(4-carboxy-3-methyl-1H-pyrazol-1-yl)nicotinate.
Reduction: Ethyl 2-(4-hydroxymethyl-3-methyl-1H-pyrazol-1-yl)nicotinate.
Substitution: Ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)nicotinate.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-formyl-3-methyl-1H-pyrazol-1-yl)nicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(4-formyl-3-methyl-1H-pyrazol-1-yl)nicotinate involves its interaction with specific molecular targets and pathways. The formyl group can form hydrogen bonds with biological macromolecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl 2-(4-formyl-3-methyl-1H-pyrazol-1-yl)nicotinate can be compared with other pyrazole derivatives such as:
Ethyl 2-(4-hydroxy-3-methyl-1H-pyrazol-1-yl)nicotinate: Similar structure but with a hydroxyl group instead of a formyl group.
Ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)nicotinate: Contains a bromine atom instead of a formyl group.
Ethyl 2-(4-carboxy-3-methyl-1H-pyrazol-1-yl)nicotinate: Features a carboxylic acid group instead of a formyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H13N3O3 |
|---|---|
Peso molecular |
259.26 g/mol |
Nombre IUPAC |
ethyl 2-(4-formyl-3-methylpyrazol-1-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H13N3O3/c1-3-19-13(18)11-5-4-6-14-12(11)16-7-10(8-17)9(2)15-16/h4-8H,3H2,1-2H3 |
Clave InChI |
AKJPKERWLRNVOI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=CC=C1)N2C=C(C(=N2)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


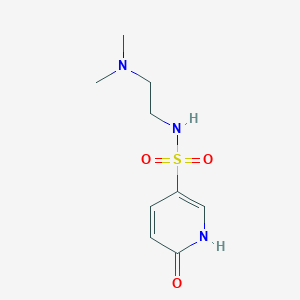
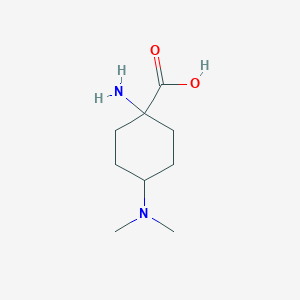
![6-(Benzyloxy)spiro[3.3]heptan-2-one](/img/structure/B13004390.png)
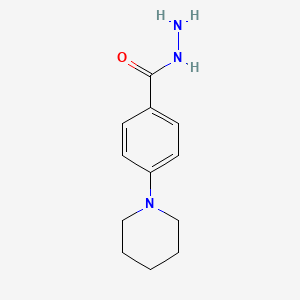
![2'-Chloro-4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13004408.png)
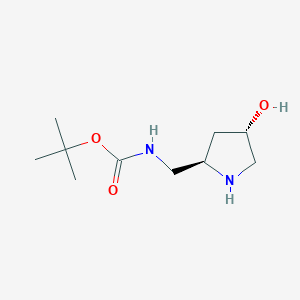
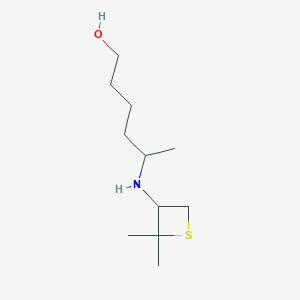
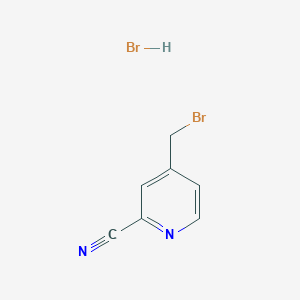
![Methylimidazo[2,1-f][1,2,4]triazine-4-carboxylate](/img/structure/B13004430.png)
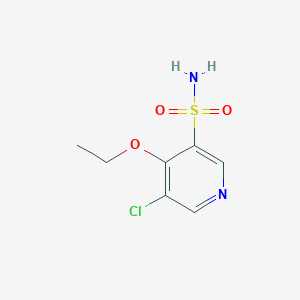
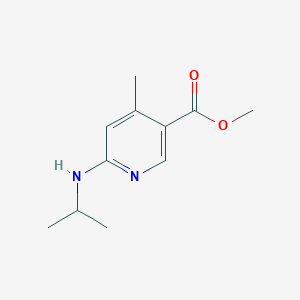
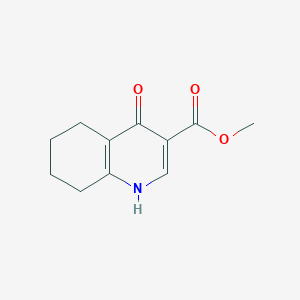
![6-(3-Bromopropyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13004454.png)
